N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromofuran and thiadiazole moieties in the structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with thiosemicarbazide to form the corresponding thiadiazole derivative. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .
Chemical Reactions Analysis
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown promising antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics
Mechanism of Action
The mechanism of action of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death. In the case of its anticancer properties, the compound inhibits the activity of certain enzymes involved in cell proliferation and survival, such as COX-2 .
Comparison with Similar Compounds
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can be compared with other thiadiazole derivatives, such as:
N-(5-bromofuran-2-yl)methyl-3-(1,3,4-oxadiazol-2-yl)aniline: This compound also contains a bromofuran moiety but has an oxadiazole ring instead of a thiadiazole ring.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound has a similar thiadiazole ring but contains a nitrofuran moiety and a thiazolidinone ring.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a benzamide structure but contains different substituents on the benzene ring.
Properties
Molecular Formula |
C13H8BrN3O2S |
---|---|
Molecular Weight |
350.19 g/mol |
IUPAC Name |
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C13H8BrN3O2S/c14-10-7-6-9(19-10)11-15-13(20-17-11)16-12(18)8-4-2-1-3-5-8/h1-7H,(H,15,16,17,18) |
InChI Key |
UJWWUJLFKPAPMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.